molecular formula C19H25N3O5S B581048 3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole CAS No. 1272756-23-6

3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole

Cat. No.: B581048
CAS No.: 1272756-23-6
M. Wt: 407.485
InChI Key: ZOKZMUNOECGKIO-UHFFFAOYSA-N
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Description

3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C19H25N3O5S and a molecular weight of 407.49 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the reaction of 4-(methylsulfonyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with tert-butyl 4-piperidone-1-carboxylate in the presence of a dehydrating agent to form the desired oxadiazole ring . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Chemical Reactions Analysis

3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[3-(4-methylsulfonylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c1-19(2,3)26-18(23)22-11-9-14(10-12-22)17-20-16(21-27-17)13-5-7-15(8-6-13)28(4,24)25/h5-8,14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKZMUNOECGKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301109090
Record name 1-Piperidinecarboxylic acid, 4-[3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301109090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-23-6
Record name 1-Piperidinecarboxylic acid, 4-[3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301109090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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